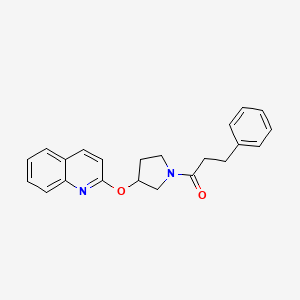
3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a phenyl group via a propanone chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinolin-2-yloxy Intermediate: This involves the reaction of quinoline with an appropriate halogenated compound to introduce the oxy group.
Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the pyrrolidin-1-yl linkage.
Final Coupling: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the propanone chain is attached to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl group of the propanone chain.
Substitution: The quinoline and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Alcohol derivatives of the propanone chain.
Substitution Products: Various substituted quinoline and phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural complexity and biological activity.
- Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with protein targets, affecting their function. The compound’s overall structure allows it to engage in multiple pathways, making it a versatile molecule in biological systems.
相似化合物的比较
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Pyrrolidine Derivatives: Compounds such as nicotine and proline contain the pyrrolidine ring.
Phenylpropanone Derivatives: Compounds like amphetamine and methamphetamine have similar structural features.
Uniqueness: 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of three distinct moieties: quinoline, pyrrolidine, and phenylpropanone. This structural complexity provides it with a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
属性
IUPAC Name |
3-phenyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(13-10-17-6-2-1-3-7-17)24-15-14-19(16-24)26-21-12-11-18-8-4-5-9-20(18)23-21/h1-9,11-12,19H,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGOYNMMKTQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
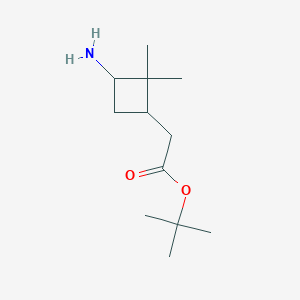

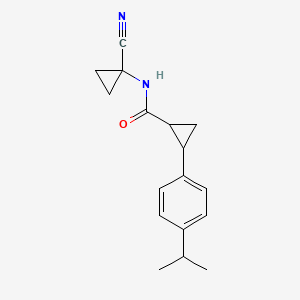
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)
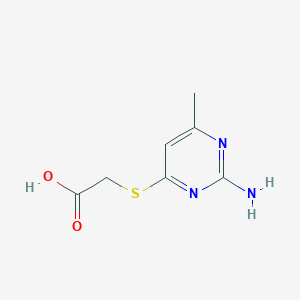
![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)
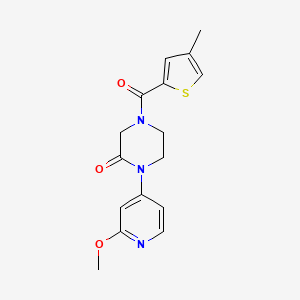
![3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide](/img/structure/B2853429.png)
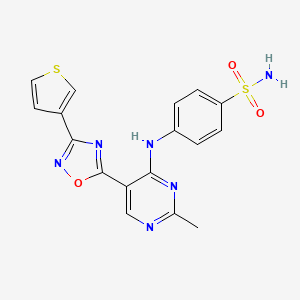

![3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2853434.png)
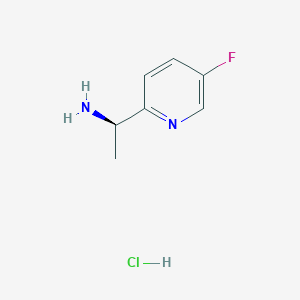
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2853436.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
